Cas no 2408936-97-8 ((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)
![(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride structure](https://ja.kuujia.com/scimg/cas/2408936-97-8x500.png)
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- Spiro[3.3]heptane-1-carboxylic acid, 1-amino-3-hydroxy-, hydrochloride (1:1), (1R,3S)-
- (1R,3S)-1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride
- Z4325654265
- (1S,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride
- rac-(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride
- (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride
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- インチ: 1S/C8H13NO3.ClH/c9-8(6(11)12)4-5(10)7(8)2-1-3-7;/h5,10H,1-4,9H2,(H,11,12);1H/t5-,8-;/m0./s1
- InChIKey: SIHIUUSGPIITQN-XMLTWROESA-N
- ほほえんだ: Cl[H].O([H])[C@@]1([H])C([H])([H])[C@](C(=O)O[H])(C21C([H])([H])C([H])([H])C2([H])[H])N([H])[H]
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 237
- トポロジー分子極性表面積: 83.6
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7551644-0.1g |
rac-(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride, trans |
2408936-97-8 | 95% | 0.1g |
$410.0 | 2023-07-09 | |
Enamine | EN300-7551644-0.25g |
rac-(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride, trans |
2408936-97-8 | 95% | 0.25g |
$586.0 | 2023-07-09 | |
Enamine | EN300-7551644-0.5g |
rac-(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride, trans |
2408936-97-8 | 95% | 0.5g |
$925.0 | 2023-07-09 | |
Enamine | EN300-7493271-5.0g |
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride |
2408936-97-8 | 95.0% | 5.0g |
$3894.0 | 2025-02-24 | |
Enamine | EN300-7493271-0.25g |
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride |
2408936-97-8 | 95.0% | 0.25g |
$1235.0 | 2025-02-24 | |
Enamine | EN300-7493271-1.0g |
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride |
2408936-97-8 | 95.0% | 1.0g |
$1343.0 | 2025-02-24 | |
Enamine | EN300-7551644-10.0g |
rac-(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride, trans |
2408936-97-8 | 95% | 10.0g |
$5099.0 | 2023-07-09 | |
Enamine | EN300-7551644-5.0g |
rac-(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride, trans |
2408936-97-8 | 95% | 5.0g |
$3438.0 | 2023-07-09 | |
Enamine | EN300-7551644-1.0g |
rac-(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride, trans |
2408936-97-8 | 95% | 1.0g |
$1185.0 | 2023-07-09 | |
Enamine | EN300-7493271-0.5g |
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride |
2408936-97-8 | 95.0% | 0.5g |
$1289.0 | 2025-02-24 |
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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8. Book reviews
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochlorideに関する追加情報
Professional Introduction to (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride (CAS No. 2408936-97-8)
(1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride, with the CAS number 2408936-97-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This spirocyclic amino acid derivative has garnered attention due to its unique structural features and potential biological activities. The compound's stereochemistry, characterized by the (1R,3S) configuration, plays a crucial role in determining its interactions with biological targets, making it a valuable candidate for further investigation.
The spirocyclic core of (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride introduces a rigid framework that can influence the compound's conformational flexibility and binding affinity. This structural motif has been explored in various drug discovery efforts, where spirocyclic compounds are valued for their ability to mimic natural products and exhibit novel pharmacological profiles. The presence of both an amino group and a hydroxyl group on the spirocyclic system further enhances its potential as a bioactive molecule.
In recent years, there has been growing interest in the development of spirocyclic compounds for their potential applications in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. The unique stereochemistry of (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride makes it an attractive scaffold for designing molecules with specific biological activities.
One of the key aspects of studying (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride is its potential role as a building block for more complex drug candidates. Researchers have been exploring its reactivity and synthetic pathways to develop derivatives with enhanced pharmacological properties. The hydrochloride salt form of this compound ensures better solubility and stability, which are critical factors for its use in both preclinical and clinical studies.
The biological activity of (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride has been investigated in several contexts. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in disease pathways. For instance, its spirocyclic structure could mimic natural ligands that bind to these targets, potentially leading to the development of new therapeutic agents. Additionally, the compound's ability to cross the blood-brain barrier makes it a promising candidate for treating neurological disorders.
The synthesis of (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride involves multi-step organic reactions that require precise control over stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to achieve the desired (1R,3S) configuration. These methods ensure high enantiomeric purity, which is essential for evaluating the compound's biological activity and avoiding unwanted side effects.
In conclusion, (1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Ongoing research continues to uncover new insights into its pharmacological properties and synthetic possibilities. As our understanding of this compound grows, it is likely to play an increasingly important role in the development of novel therapeutics for various diseases.
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